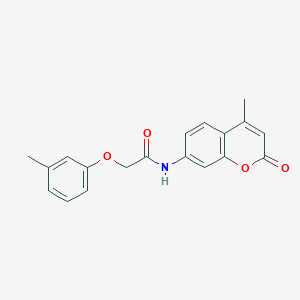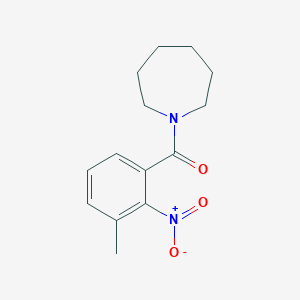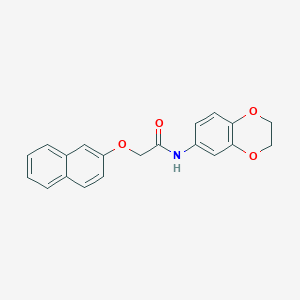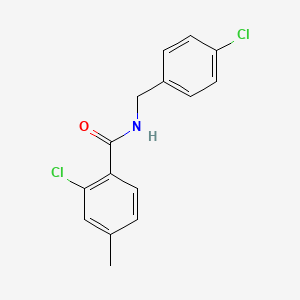
N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide, also known as DMXAA, is a synthetic small molecule that has been found to have potential anti-cancer properties. It was first synthesized in the late 1990s and has since been studied extensively for its mechanisms of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide is not fully understood, but it is thought to work by activating the immune system to attack cancer cells. N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide has been shown to induce the production of cytokines, which are signaling molecules that play a role in the immune response. It has also been shown to inhibit the formation of blood vessels that supply tumors with nutrients and oxygen.
Biochemical and Physiological Effects:
N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-alpha (IFN-α). N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide has also been shown to inhibit the formation of blood vessels, which is known as anti-angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide is that it has been shown to have anti-tumor effects in a variety of cancer cell lines, making it a potentially useful tool for studying cancer biology. However, one limitation is that the mechanism of action of N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide is not fully understood, which makes it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective anti-cancer therapies. Another direction is to explore the potential of N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the safety and efficacy of N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide in clinical trials.
Métodos De Síntesis
N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 2,3-dimethylquinoxaline with pyrrolidinecarboxylic acid, followed by the addition of acetic anhydride and hydrochloric acid. Other methods include the reaction of 2,3-dimethylquinoxaline with pyrrolidine and then subsequent carboxylation, or the reaction of 2,3-dimethylquinoxaline with pyrrolidine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential anti-cancer properties. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including lung, breast, and prostate cancer. N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide has also been shown to enhance the effects of radiation therapy and chemotherapy in preclinical studies.
Propiedades
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-10-11(2)17-14-9-12(5-6-13(14)16-10)18-15(20)19-7-3-4-8-19/h5-6,9H,3-4,7-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTMSSRMLGOKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7070757 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5755310.png)
![1-[(2-methoxyphenyl)acetyl]pyrrolidine](/img/structure/B5755333.png)

![4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755338.png)
![methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5755362.png)
![4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5755370.png)


![2-methyl-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5755404.png)
![2-(3,5-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5755410.png)


